molecular formula C22H21N3O6S B3569753 N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B3569753
M. Wt: 455.5 g/mol
InChI Key: ANNUKZOKNRIDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, also known as EPNP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cysteine protease cathepsin B and has been shown to have potential therapeutic applications in various diseases such as cancer and Alzheimer's disease.

Mechanism of Action

N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide exerts its inhibitory effect on cathepsin B by binding to the active site of the enzyme and blocking its activity. The nitrophenylsulfonyl group of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide interacts with the cysteine residue in the active site of cathepsin B, forming a covalent bond and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects:
N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. It has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been shown to improve cognitive function and reduce amyloid-beta peptide levels in the brains of Alzheimer's disease transgenic mice.

Advantages and Limitations for Lab Experiments

One of the advantages of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide is its potency as a cathepsin B inhibitor. It has been shown to be more potent than other inhibitors such as CA074 and CA074Me. However, one of the limitations of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer and Alzheimer's disease. Another direction is to develop more soluble analogs of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide that can be used in a wider range of experimental settings. Additionally, the development of imaging agents that can target cathepsin B in vivo could facilitate the use of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide in clinical settings.

Scientific Research Applications

N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease that plays a critical role in various pathological conditions such as cancer, Alzheimer's disease, and osteoporosis. N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to reduce amyloid-beta peptide levels in the brains of Alzheimer's disease transgenic mice, suggesting a potential role in the treatment of this disease.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-2-31-20-14-8-6-12-18(20)23-22(26)16-24(17-10-4-3-5-11-17)32(29,30)21-15-9-7-13-19(21)25(27)28/h3-15H,2,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNUKZOKNRIDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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